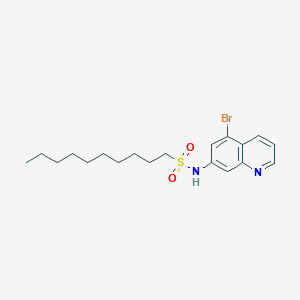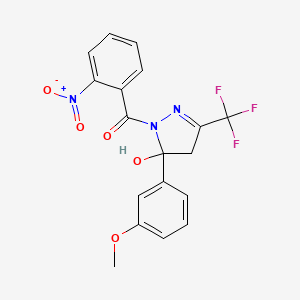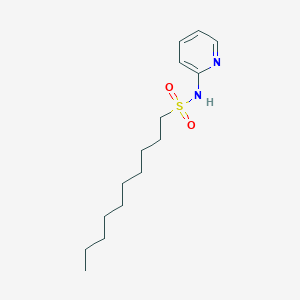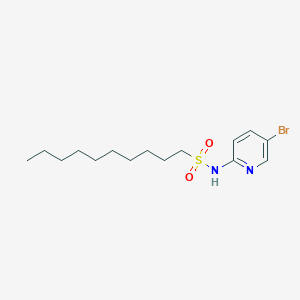
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide
説明
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide, also known as BQS, is a chemical compound that belongs to the class of sulfonamides. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. BQS has shown promising results in various studies, making it a subject of interest for researchers worldwide.
作用機序
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide acts as a chelating agent for zinc ions, forming a stable complex with the metal ion. The complex has a high fluorescence intensity, which can be used to detect the presence of zinc ions. N-(5-bromoquinolin-7-yl)decane-1-sulfonamide has been shown to have a higher affinity for zinc ions than other commonly used fluorescent probes, making it a valuable tool for studying zinc homeostasis in cells.
Biochemical and Physiological Effects:
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide has been shown to have minimal toxicity and does not interfere with cellular processes when used at low concentrations. It has been used to study the role of zinc in various biological processes, including cell signaling, gene expression, and enzyme activity. N-(5-bromoquinolin-7-yl)decane-1-sulfonamide has also been used to study the effects of zinc deficiency and excess in cells and animals.
実験室実験の利点と制限
One of the primary advantages of N-(5-bromoquinolin-7-yl)decane-1-sulfonamide is its high selectivity and sensitivity towards zinc ions. It can be used to detect and image zinc ions in live cells and tissues, making it a valuable tool for studying zinc homeostasis. N-(5-bromoquinolin-7-yl)decane-1-sulfonamide is also relatively easy to synthesize and can be used in a variety of experimental settings.
One of the limitations of N-(5-bromoquinolin-7-yl)decane-1-sulfonamide is its relatively low fluorescence quantum yield, which can limit its sensitivity in certain applications. N-(5-bromoquinolin-7-yl)decane-1-sulfonamide also has a relatively short excitation wavelength, which can limit its use in certain imaging techniques. Additionally, N-(5-bromoquinolin-7-yl)decane-1-sulfonamide is not suitable for studying the effects of other metal ions, limiting its versatility in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(5-bromoquinolin-7-yl)decane-1-sulfonamide. One area of interest is the development of new fluorescent probes based on the N-(5-bromoquinolin-7-yl)decane-1-sulfonamide scaffold, with improved sensitivity and selectivity for zinc ions. Another area of interest is the use of N-(5-bromoquinolin-7-yl)decane-1-sulfonamide in studying the role of zinc in disease states, such as cancer and neurodegenerative disorders. Additionally, N-(5-bromoquinolin-7-yl)decane-1-sulfonamide could be used in the development of new therapeutic agents targeting zinc-dependent enzymes and proteins.
科学的研究の応用
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide has been extensively studied for its potential applications in scientific research. One of the primary uses of N-(5-bromoquinolin-7-yl)decane-1-sulfonamide is as a fluorescent probe for detecting and imaging intracellular zinc ions. N-(5-bromoquinolin-7-yl)decane-1-sulfonamide has been shown to have high selectivity and sensitivity towards zinc ions, making it an excellent tool for studying the role of zinc in various biological processes.
特性
IUPAC Name |
N-(5-bromoquinolin-7-yl)decane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O2S/c1-2-3-4-5-6-7-8-9-13-25(23,24)22-16-14-18(20)17-11-10-12-21-19(17)15-16/h10-12,14-15,22H,2-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDRMASKQSPSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NC1=CC2=C(C=CC=N2)C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide}](/img/structure/B4289874.png)
![2-({6-[(2-chloro-6-fluorobenzylidene)amino]-1,3-benzothiazol-2-yl}thio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4289878.png)


![3,4,4,5-tetramethyl-5-[(4-nitrobenzylidene)(oxido)amino]-1,3-thiazolidine-2-thione](/img/structure/B4289903.png)
![2-amino-7-benzylidene-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B4289925.png)

![2,2'-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane)](/img/structure/B4289934.png)

![5-(butylsulfonyl)-6-[2-(butylsulfonyl)vinyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B4289950.png)

![1,8-dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene](/img/structure/B4289956.png)
![2-(2-chloro-5-iodophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4289969.png)
![4-(4-chlorophenoxy)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B4289979.png)